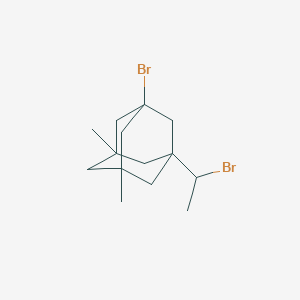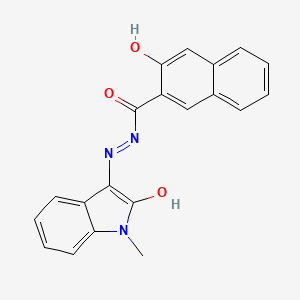
1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane es un compuesto orgánico halogenado que pertenece a la familia del adamantano. Los derivados del adamantano son conocidos por su estructura única en forma de jaula, que confiere una estabilidad y rigidez significativas a la molécula. Este compuesto se caracteriza por la presencia de dos átomos de bromo y dos grupos metilo unidos al núcleo de adamantano, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane normalmente implica la bromación de 3-(1-bromoethyl)-5,7-dimethyladamantane. La reacción se lleva a cabo utilizando bromo (Br2) en presencia de un disolvente adecuado como tetracloruro de carbono (CCl4) o cloroformo (CHCl3). Las condiciones de reacción incluyen el mantenimiento de una baja temperatura para controlar la reactividad del bromo y evitar la sobrebromación.
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores de flujo continuo para garantizar una mezcla eficiente y una transferencia de calor. La reacción se monitoriza mediante técnicas analíticas en línea, como la cromatografía de gases (GC), para garantizar que se obtiene el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane experimenta varios tipos de reacciones químicas, incluyendo:
Reacciones de Sustitución: Los átomos de bromo pueden ser sustituidos por nucleófilos como el hidróxido (OH-) o las aminas (NH2-).
Reacciones de Eliminación: El compuesto puede sufrir deshidrohalogenación para formar alquenos.
Reacciones de Oxidación: Los grupos metilo pueden ser oxidados para formar ácidos carboxílicos o cetonas.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Reactivos como el hidróxido de sodio (NaOH) o el amoníaco (NH3) en soluciones acuosas o alcohólicas.
Eliminación: Bases fuertes como el terc-butóxido de potasio (KOtBu) en disolventes apróticos.
Oxidación: Agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en medios ácidos o básicos.
Productos Principales
Sustitución: Formación de derivados hidroxilo o amino.
Eliminación: Formación de alquenos.
Oxidación: Formación de ácidos carboxílicos o cetonas.
Aplicaciones Científicas De Investigación
1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas complejas y polímeros.
Biología: Investigado por su potencial como farmacóforo en el diseño de fármacos debido a su estructura rígida.
Medicina: Explorado para propiedades antivirales y anticancerígenas.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane implica su interacción con objetivos moleculares a través de sus átomos de bromo y el núcleo de adamantano. Los átomos de bromo pueden participar en enlaces halógenos, mientras que el núcleo de adamantano proporciona un andamiaje estable para la unión a macromoléculas biológicas. Las vías involucradas incluyen:
Enlace Halógeno: Interacción con sitios ricos en electrones en proteínas o ácidos nucleicos.
Interacciones Hidrofóbicas: El núcleo de adamantano interactúa con bolsillos hidrofóbicos en las moléculas diana.
Comparación Con Compuestos Similares
Compuestos Similares
1-Bromo-3-methyladamantane: Carece de los grupos adicionales de bromo y etilo, lo que lo hace menos reactivo.
1-Bromo-3-(1-bromoethyl)benzene: Contiene un anillo de benceno en lugar del núcleo de adamantano, lo que da como resultado una reactividad y aplicaciones diferentes.
Unicidad
1-Bromo-3-(1-bromoethyl)-5,7-dimethyladamantane es único debido a su doble sustitución de bromo y su núcleo de adamantano, que imparte tanto reactividad como estabilidad. Esta combinación lo convierte en un intermedio valioso en la síntesis orgánica y un posible candidato para diversas aplicaciones científicas.
Propiedades
Número CAS |
102516-43-8 |
|---|---|
Fórmula molecular |
C14H22Br2 |
Peso molecular |
350.13 g/mol |
Nombre IUPAC |
1-bromo-3-(1-bromoethyl)-5,7-dimethyladamantane |
InChI |
InChI=1S/C14H22Br2/c1-10(15)13-5-11(2)4-12(3,6-13)8-14(16,7-11)9-13/h10H,4-9H2,1-3H3 |
Clave InChI |
FYBHVDNBMAEARY-UHFFFAOYSA-N |
SMILES canónico |
CC(C12CC3(CC(C1)(CC(C3)(C2)Br)C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B11709566.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)



![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11709590.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11709605.png)


![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709624.png)
![(1E)-1-[1-(Adamantan-1-YL)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11709626.png)

![Ethyl 2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709630.png)
![5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11709638.png)
